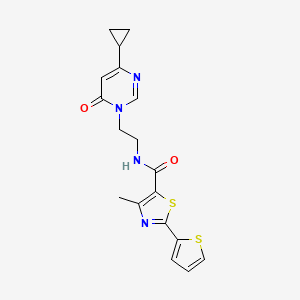

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Description

This compound features a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl group at position 2. The carboxamide at position 5 is linked via an ethyl chain to a 4-cyclopropyl-6-oxopyrimidine moiety.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c1-11-16(26-18(21-11)14-3-2-8-25-14)17(24)19-6-7-22-10-20-13(9-15(22)23)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOREKULRQQRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C=NC(=CC3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide involves multiple steps. A typical synthetic route includes the following steps:

Formation of the pyrimidine ring: : Starting from a precursor such as malononitrile and a carbonyl compound to form the pyrimidine ring through cyclization.

Attachment of the cyclopropyl group: : Introducing the cyclopropyl group via a Friedel-Crafts alkylation.

Thiazole ring synthesis: : Using a thioamide and a haloketone to form the thiazole ring.

Final coupling: : Coupling the pyrimidine and thiazole intermediates with the carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production may involve optimization of the above steps to ensure higher yields and purity. Common strategies include:

Use of advanced catalysts to improve reaction efficiency.

Implementation of continuous flow reactors to scale up the process.

Optimization of solvent systems to enhance product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: : To introduce or modify functional groups.

Reduction: : To convert oxo groups to alcohols or amines.

Substitution: : For modifying specific functional groups.

Common Reagents and Conditions

Oxidation reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution conditions: : Utilization of appropriate nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products depend on the reaction conditions and the reagents used. Oxidation may yield corresponding ketones or acids, reduction may form alcohols or amines, and substitutions may result in the replacement of specific functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in pharmaceutical research.

Biology

It serves as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Medicine

Potential therapeutic applications include its use as a lead compound for developing drugs targeting various diseases due to its unique structure and reactivity.

Industry

In industry, it may be used in the development of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects involves interaction with molecular targets, such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-5-Carboxamide Derivatives

a) Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

- Structure : Pyridinyl at position 2 instead of thiophen-2-yl.

- Synthesis : Coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines, similar to the target compound’s amide formation .

b) Dasatinib (SPRYCEL®)

- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide.

- Key Differences : Chlorophenyl and piperazinyl-pyrimidine substituents vs. the target’s cyclopropyl-oxypyrimidine and thiophene.

- Pharmacology : Dasatinib’s chloro and piperazine groups improve solubility and target (BCR-ABL kinase) affinity, whereas the target compound’s cyclopropyl may reduce steric hindrance .

Pyrimidine-Linked Thiophene Derivatives

a) (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide

- Structure : Thiophene-carboxamide linked to a pyrimidine via a chiral amine.

b) N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] Piperazinylquinolone Derivatives

Halogenated Thiazole-Pyrimidine Carboxamides

a) 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: The target compound’s ethyl-linked pyrimidine mirrors Dasatinib’s coupling strategies but uses cyclopropyl-oxypyrimidine, which may require novel alkylation steps .

- Pharmacological Potential: Thiophen-2-yl and cyclopropyl groups suggest a unique kinase or antimicrobial profile compared to halogenated or piperazinyl analogs.

- Physicochemical Properties : The cyclopropyl group likely improves metabolic stability over bulkier substituents (e.g., piperazine), while the thiophene’s electron density may enhance binding in hydrophobic pockets .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a thiazole ring, a cyclopropyl group, and a thiophene moiety, contributing to its potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that enhance its reactivity and biological activity. The structural complexity allows for interactions with enzymes and receptors, making it a candidate for therapeutic applications.

The precise mechanisms of action for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide are still under investigation. However, preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways or modulate receptor functions, potentially impacting cell signaling and metabolic processes.

Antitumor Activity

Recent studies have evaluated the antitumor potential of thiazole derivatives, including compounds similar to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide. These studies typically employ the MTT assay to determine cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 11c | HepG-2 | 4.24 ± 0.3 |

| 11c | MCF-7 | 7.35 ± 0.4 |

| 11c | HCT-116 | 2.99 ± 0.2 |

| Doxorubicin | HepG-2 | 0.36 ± 0.04 |

The results indicate that compounds with similar structural features exhibit significant cytotoxicity against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines .

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have also demonstrated antimicrobial properties. Studies have shown that these compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .

Case Studies

Case Study 1: Antitumor Evaluation

A recent study synthesized several thiazole derivatives and evaluated their cytotoxicity against cancer cell lines using the MTT assay. The findings revealed that many derivatives exhibited promising antitumor activity, with some achieving IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole-based compounds. The study highlighted the effectiveness of these compounds against various bacterial strains, indicating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.